molecular formula C18H19FN2O3S B2696982 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide CAS No. 899756-61-7

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide

Cat. No. B2696982
CAS RN: 899756-61-7
M. Wt: 362.42
InChI Key: PODRABOTLQLBOI-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at GlaxoSmithKline and has since been used in a variety of studies exploring its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Anticholinesterase Activity

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide has been investigated for its anticholinesterase activity, which is significant in the study of Alzheimer's disease. The introduction of a benzyloxy moiety at a specific position on the coumarin scaffold, such as the 7-(4-fluorobenzyl)oxy moiety, was found to improve anti-AChE activity, indicating its potential in treating neurological disorders (Ghanei-Nasab et al., 2016).

Fluorescent Sensors for Metal Ions

Research involving benzimidazole and benzothiazole conjugates, including structures related to this compound, has led to the development of fluorescent sensors. These sensors are capable of detecting metal ions like Al3+ and Zn2+, showcasing the compound's relevance in analytical chemistry and environmental monitoring (Suman et al., 2019).

Imaging Studies in Neuroscience

The compound's derivatives have been explored in the synthesis of radiolabeled analogues for neuroscience research, particularly for studying dopamine receptors through positron emission tomography (PET) imaging. This application is crucial for understanding various psychiatric and neurodegenerative disorders (Mach et al., 1993).

Synthesis of Polyamides

Research has demonstrated the utility of related benzamide compounds in the synthesis of polyamides with unique properties like thermal stability and solubility in polar solvents. These materials have potential applications in the development of high-performance polymers (Hsiao et al., 2000).

Antimicrobial Activity

Studies involving fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial properties. Such research is vital for the development of new antibiotics and treatments for microbial infections (Jagtap et al., 2010).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODRABOTLQLBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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